molecular formula C25H25FN8OS B10897637 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide

Cat. No.: B10897637
M. Wt: 504.6 g/mol
InChI Key: RVKVHKLNKLLWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple ring systems and functional groups, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the hydrazinecarbothioamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C25H25FN8OS

Molecular Weight

504.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C25H25FN8OS/c1-33-23-21(22(32-33)15-8-9-15)18(10-20(29-23)14-6-7-14)24(35)30-31-25(36)28-17-11-27-34(13-17)12-16-4-2-3-5-19(16)26/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,30,35)(H2,28,31,36)

InChI Key

RVKVHKLNKLLWNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5F)C(=N1)C6CC6

Origin of Product

United States

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